molecular formula C19H16FN3O3 B2717898 N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941926-89-2

N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2717898
CAS No.: 941926-89-2
M. Wt: 353.353
InChI Key: QYQUCDHIPKPNSZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the class of pyridazine derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a methylphenyl group attached to a pyridazine ring. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.

    Introduction of Substituents: The fluorophenyl, methoxy, and methylphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

    Amidation: The carboxamide group is introduced through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions, such as using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols or amines.

Scientific Research Applications

N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: It can interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:

    This compound: This compound is unique due to the specific combination of substituents on the pyridazine ring, which may confer distinct biological activities.

    Similar Compounds: Other pyridazine derivatives with different substituents may have varying biological activities and therapeutic potentials. Examples include N-(2-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide and N-(2-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-12-7-9-13(10-8-12)23-17(24)11-16(26-2)18(22-23)19(25)21-15-6-4-3-5-14(15)20/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQUCDHIPKPNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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